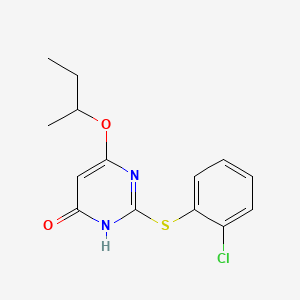

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one

Description

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a pyrimidin-4-one derivative characterized by a sec-butoxy group at position 6 and a 2-chlorophenylsulfanyl moiety at position 2. The pyrimidin-4-one core is a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets.

Properties

CAS No. |

284681-68-1 |

|---|---|

Molecular Formula |

C14H15ClN2O2S |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

4-butan-2-yloxy-2-(2-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-7-5-4-6-10(11)15/h4-9H,3H2,1-2H3,(H,16,17,18) |

InChI Key |

DOFUBPSBMDJPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

Introduction of the Chlorophenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrimidinone core.

Attachment of the Butoxy Group: The final step could involve the alkylation of the pyrimidinone core with a butoxy group under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyrimidinone core or the chlorophenylsulfanyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the pyrimidinone core or the chlorophenylsulfanyl group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. Specifically, pyrimidine derivatives have been studied for their antimicrobial properties. The presence of the chloro group and the sulfanyl linkage in 6-sec-butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one enhances its potential reactivity against various pathogens, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows for the exploration of its efficacy in inhibiting cancer cell proliferation. The specific interaction of the chlorophenylsulfanyl moiety with biological targets could be pivotal in developing new cancer therapies.

Herbicidal Properties

The compound's structural features may also render it effective as a herbicide. The presence of the chlorophenyl group is associated with herbicidal activity in other compounds, suggesting that this compound could be explored for use in agricultural applications to control unwanted vegetation .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its multi-step synthetic route requires careful control of reaction conditions to ensure high yields and purity. This compound can be utilized in the synthesis of other complex organic molecules due to its unique functional groups, making it valuable in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action for 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

- 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-3H-pyrimidin-4-one: This analog replaces the 2-chlorophenyl group with a 4-fluorophenylsulfanyl moiety. For instance, the decreased electron-withdrawing effect of fluorine compared to chlorine may reduce the compound’s reactivity in electrophilic interactions .

- 6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one (CAS 79134-20-6): Here, the 2-chlorophenyl group is replaced with a 5-nitropyridylsulfanyl group. The nitro group introduces strong electron-withdrawing effects, which could enhance interactions with electron-rich biological targets.

Substituent Variations at Position 6

- 6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one: This compound features a 2-chlorobenzyl group at position 6 instead of sec-butoxy. The benzyl group increases aromaticity and bulk, which may enhance π-π stacking interactions but reduce conformational flexibility.

- 6-(3,5-Dimethylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one: The 3,5-dimethylisoxazole substituent at position 6 introduces a heterocyclic moiety, which could modulate solubility and target selectivity. The methylthio group at position 2 contrasts with the phenylsulfanyl group in the target compound, highlighting how minor substituent changes impact physicochemical properties .

Core Structure Modifications

- 5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one (CAS 743452-23-5): This compound replaces the pyrimidin-4-one core with a thieno[2,3-d]pyrimidin-4-one system. The fused thiophene ring increases rigidity and may enhance binding to planar active sites. The 2-methoxyphenyl group introduces methoxy-mediated hydrogen bonding, differing from the chloro-substituted phenylsulfanyl group in the target compound .

Key Research Findings

Analytical Characterization

- High-throughput LC-MS/MS methods, as validated for ABT-925 (a pyrimidin-4-one derivative), are applicable for quantifying such compounds in biological matrices. These methods emphasize the importance of chromatographic separation (e.g., C18 columns) and MRM transitions for sensitivity .

Structural and Functional Data Table

Biological Activity

6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 284681-74-9, is characterized by its unique structural features, including a butoxy group and a chlorophenyl sulfanyl moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C15H18ClN2O2S, with a molecular weight of 306.84 g/mol. The compound exhibits a density of 1.23 g/cm³ and has been noted for its stability under various conditions .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and repair mechanisms, which are crucial for cancer cell proliferation. Compounds with similar structures have been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The presence of the sec-butoxy group and the chlorophenyl sulfanyl moiety appears to play a pivotal role in modulating the biological activity of the compound. The SAR studies suggest that variations in these substituents can significantly impact the compound's efficacy and specificity towards target cells.

Case Study 1: Cytotoxic Evaluation

In a comparative study involving various pyrimidine derivatives, compounds structurally related to this compound were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while sparing normal cells . This finding emphasizes the importance of further exploration into this compound's potential therapeutic applications.

Case Study 2: Pharmacological Profiling

A patent investigation revealed that derivatives of pyrimidine compounds, including those with similar functional groups as this compound, have been developed as herbicides and pharmaceutical agents. These compounds demonstrated diverse biological activities, indicating their versatility in therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN2O2S |

| Molecular Weight | 306.84 g/mol |

| Density | 1.23 g/cm³ |

| Anticancer Activity | Selective against A549 cells |

| Mechanism | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.